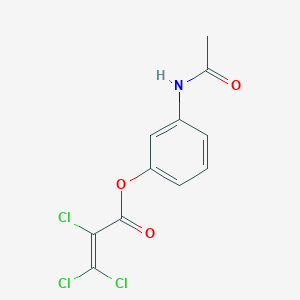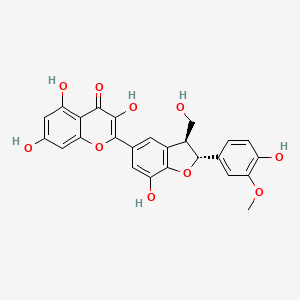
2,3-Dehydrosilychristin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dehydrosilychristin is a flavonolignan derived from silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant and free radical scavenging properties. It is structurally related to silychristin, another major component of silymarin, but with an additional double bond between the second and third carbon atoms in the flavonoid ring .
准备方法
2,3-Dehydrosilychristin can be synthesized through oxidative methods from silychristin. The process involves the use of organic bases and oxidizing agents. One common method includes the treatment of silychristin with hydrogen peroxide in the presence of a base such as sodium hydroxide. This reaction introduces a double bond between the second and third carbon atoms, converting silychristin to this compound .
The isolation of this compound from silymarin involves preparative chromatography techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the desired product .
化学反应分析
2,3-Dehydrosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Oxidation: Treatment with hydrogen peroxide converts silychristin to this compound.
Reduction: Sodium borohydride can reduce the double bond in this compound, reverting it back to silychristin.
Substitution: Halogenating agents can introduce halogen atoms into the flavonoid ring, leading to various halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound, while reduction can produce silychristin .
科学研究应用
2,3-Dehydrosilychristin has a wide range of scientific research applications due to its potent antioxidant and anti-inflammatory properties. In chemistry, it is used as a model compound to study the mechanisms of flavonoid oxidation and reduction. In biology, it is investigated for its ability to modulate cellular oxidative stress and inflammation .
In medicine, this compound is explored for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases. Its ability to scavenge free radicals and inhibit oxidative damage makes it a promising candidate for drug development .
In industry, this compound is used in the formulation of dietary supplements and herbal remedies aimed at promoting liver health and overall well-being .
作用机制
The mechanism of action of 2,3-dehydrosilychristin involves its interaction with cellular antioxidant systems. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
At the molecular level, this compound targets signaling pathways related to inflammation and cell survival. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and enhances the expression of antioxidant genes .
相似化合物的比较
2,3-Dehydrosilychristin is structurally similar to other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin. it is unique due to the presence of the double bond between the second and third carbon atoms, which enhances its antioxidant and anti-inflammatory properties .
Silybin: The most abundant flavonolignan in silymarin, known for its hepatoprotective effects.
Isosilybin: An isomer of silybin with similar antioxidant properties.
Silydianin: Another component of silymarin with hepatoprotective and antioxidant activities.
Compared to these compounds, this compound exhibits greater potency in scavenging free radicals and modulating inflammatory responses .
属性
CAS 编号 |
57499-41-9 |
|---|---|
分子式 |
C25H20O10 |
分子量 |
480.4 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1 |
InChI 键 |
SFNRHEPTJDJBPD-FATZIPQQSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


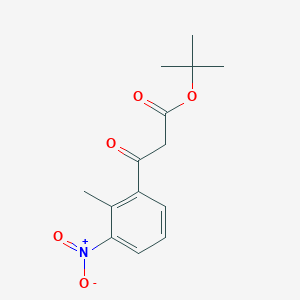
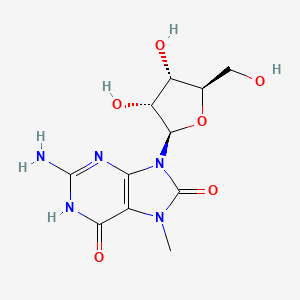

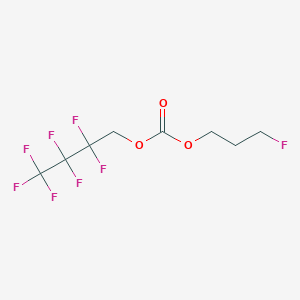

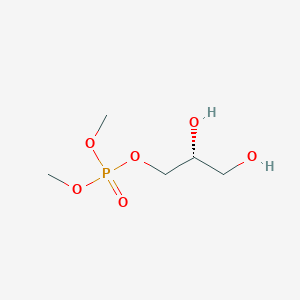
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)
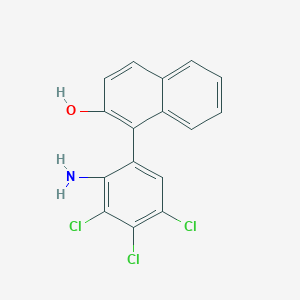
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
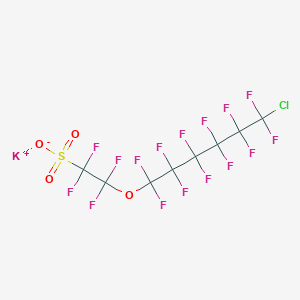

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
